1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile

Catalog No.
S15677656
CAS No.
M.F
C9H10N2O
M. Wt
162.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile

Product Name

1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile

IUPAC Name

1-(2-cyanoethyl)-2-oxocyclopentane-1-carbonitrile

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c10-6-2-5-9(7-11)4-1-3-8(9)12/h1-5H2

InChI Key

CFMYONIBMOUMMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C1)(CCC#N)C#N

1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile, with the chemical formula C9_9H10_{10}N2_2O, is an organic compound notable for its unique structure that combines a cyanoethyl group with a ketone functionality on a cyclopentane ring. This compound features a molecular weight of approximately 162.19 g/mol and is identified by the CAS number 139624-41-2. The presence of both cyano and carbonyl groups in its structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .

Typical of compounds containing both nitrile and carbonyl functionalities:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form carboxylic acids.
  • Reduction: The compound can be reduced to yield amines or alcohols, depending on the reducing agent used.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the generation of various functionalized derivatives .

The synthesis of 1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile typically involves multi-step organic reactions. Common methods include:

  • Starting Material Preparation: Using cyclopentanone as a precursor.
  • Formation of Cyanoethyl Group: Introducing the cyanoethyl moiety through reactions involving ethyl cyanoacetate or similar reagents.
  • Cyclization and Functionalization: Employing cyclization techniques that allow for the incorporation of the carbonyl group at the appropriate position.

These synthetic routes can vary based on desired yields and purity levels, emphasizing the need for optimization in laboratory settings .

1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile has potential applications in several fields:

  • Pharmaceutical Development: As a building block in drug synthesis, particularly for compounds targeting specific biological pathways.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique properties may be leveraged in developing new materials with specific functionalities .

Several compounds share structural similarities with 1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
3-Cyclopentyl-3-oxopropanenitrile1094430-43-9Contains a cyclopentyl ring; similar reactivity
3-(2-Oxocyclopentyl)propanenitrile4594-77-8Features an oxocyclopentyl moiety; potential biological activity
3-Cyclobutyl-3-oxopropanenitrile118431-89-3Cyclobutyl structure; different steric properties
3,3-Dimethyl-2-oxocyclopentanecarbonitrile3594-69-2Dimethyl substitution alters sterics and reactivity
Cyclopentanone-2-carbonitrile2941-29-9Simpler structure; lacks cyanoethyl group

The uniqueness of 1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile lies in its specific combination of functional groups (cyanoethyl and carbonyl) within a cyclopentane framework, which may influence its reactivity patterns and potential applications compared to these similar compounds .

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Exact Mass

162.079312947 g/mol

Monoisotopic Mass

162.079312947 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-15

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